3-Bromobenzoic acid pyridin-3-ylmethylenehydrazide
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Overview
Description
3-Bromobenzoic acid pyridin-3-ylmethylenehydrazide is an organic compound that combines the structural features of 3-bromobenzoic acid and pyridin-3-ylmethylenehydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzoic acid pyridin-3-ylmethylenehydrazide typically involves the condensation of 3-bromobenzoic acid hydrazide with pyridine-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzoic acid pyridin-3-ylmethylenehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the 3-bromobenzoic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Bromobenzoic acid pyridin-3-ylmethylenehydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromobenzoic acid pyridin-3-ylmethylenehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoic Acid: A simpler compound that lacks the pyridin-3-ylmethylenehydrazide moiety.
Pyridin-3-ylmethylenehydrazide: A compound that lacks the 3-bromobenzoic acid moiety.
Other Substituted Benzoic Acids: Compounds with different substituents on the benzoic acid ring, such as 4-bromobenzoic acid or 3-chlorobenzoic acid.
Uniqueness
3-Bromobenzoic acid pyridin-3-ylmethylenehydrazide is unique due to the combination of the 3-bromobenzoic acid and pyridin-3-ylmethylenehydrazide moieties. This unique structure imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Properties
Molecular Formula |
C13H10BrN3O |
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Molecular Weight |
304.14 g/mol |
IUPAC Name |
3-bromo-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10BrN3O/c14-12-5-1-4-11(7-12)13(18)17-16-9-10-3-2-6-15-8-10/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
QELZUCJUXBOUCA-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CN=CC=C2 |
solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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